tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate
Description
tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate is a carbamate derivative featuring a piperidine ring substituted with a pentyl chain bearing a phenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting central nervous system (CNS) receptors or enzymes.
Properties
Molecular Formula |
C21H34N2O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl N-(4-phenyl-2-piperidin-4-ylpentyl)carbamate |
InChI |
InChI=1S/C21H34N2O2/c1-16(17-8-6-5-7-9-17)14-19(18-10-12-22-13-11-18)15-23-20(24)25-21(2,3)4/h5-9,16,18-19,22H,10-15H2,1-4H3,(H,23,24) |
InChI Key |
DEJQAYTZSHFCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CNC(=O)OC(C)(C)C)C1CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a suitable phenyl-piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to form phenolic derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Various alkyl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
Tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate is a synthetic organic compound featuring a tert-butyl group, a piperidine ring, and a phenyl moiety, with the molecular formula and a molecular weight of 290.40 g/mol. This compound is investigated in medicinal chemistry and pharmacological research due to its structural complexity arising from its aliphatic and aromatic components.
Scientific Research
- Antibacterial Properties: this compound exhibits biological activity, particularly antibacterial properties. Research indicates effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus strains .
- Neuroactive Effects: Studies suggest potential neuroactive effects of this compound due to its structural similarity to psychoactive compounds. Preliminary results suggest that this compound may interact with neurotransmitter receptors, suggesting potential implications for mood regulation and cognitive functions.
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity and efficacy towards various biological targets. These studies often employ techniques such as binding assays and electrophysiology.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a stable complex with the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and physicochemical differences between tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate and related compounds:
Key Observations :
- Steric Effects : The bulky Boc group in all analogs protects the amine during synthesis but may hinder receptor binding in bioactive derivatives.
- Reactivity : Chloropyrazine () and hydroxyl () substituents introduce sites for further functionalization, unlike the phenyl group in the target compound.
Pharmacological and Functional Implications
- Receptor Binding: The phenyl-pentyl chain in the target compound may mimic endogenous ligands (e.g., opioid or serotonin receptor agonists), similar to fentanyl carbamates .
- Metabolic Stability : Hydroxyl-containing analogs () are prone to phase II metabolism (glucuronidation), whereas the Boc group in the target compound delays enzymatic degradation.
- Thermodynamic Solubility : Lower solubility is expected for the target compound compared to hydroxylated analogs () due to increased hydrophobicity.
Biological Activity
Tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate, also known by its CAS number 887589-58-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group linked to a piperidine moiety, which is further substituted with a phenyl group. This unique structure contributes to its biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| CAS Number | 887589-58-4 |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, similar piperidine derivatives have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Activity |
|---|---|---|---|
| This compound | MRSA | 0.78 - 3.125 | Bactericidal |
| Tert-butyl N-[4-(piperidin-4-yl)phenyl]carbamate | VREfm | 0.78 - 3.125 | Bactericidal |
Anticancer Potential
Research indicates that piperidine derivatives may possess anticancer properties. For example, studies have shown that certain piperidine-containing compounds can induce apoptosis in cancer cell lines and demonstrate cytotoxic effects superior to standard chemotherapeutic agents . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxicity of piperidine derivatives, this compound was evaluated against FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity, leading to apoptosis in treated cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| FaDu Hypopharyngeal | 15.4 | Induction of apoptosis |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes such as β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease .
- Inflammatory Response Modulation : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering neuroprotective effects against neurodegenerative diseases .
- Biofilm Disruption : The ability to disrupt biofilms formed by pathogenic bacteria enhances their efficacy against infections resistant to conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
